REACTION_CXSMILES
|
[H][H].[N+:3]([C:6]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][C:7]=1[OH:15])([O-])=O>[Pd].[Rh].O>[NH2:3][C:6]1[CH:11]=[C:10]([NH2:12])[CH:9]=[CH:8][C:7]=1[OH:15]
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
116 °C
|
Type
|
CUSTOM
|
Details
|
under stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Onto the bottom of a cylindrical reactor a chamber is placed
|
Type
|
TEMPERATURE
|
Details
|
is increased to 4 atm
|
Type
|
TEMPERATURE
|
Details
|
Then the reactor is cooled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |